1-(Phenylsulfonyl)-1H-indol-7-amine
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Overview
Description
1-(Phenylsulfonyl)-1H-indol-7-amine is an organic compound that belongs to the class of sulfonamides It features an indole core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indol-7-amine typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indol-7-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation, particularly at the 3-position.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), alkyl halides, and acyl chlorides are commonly used under acidic or neutral conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group in the presence of bases or catalysts.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while nucleophilic substitution can produce various substituted sulfonamides.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indol-7-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-7-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar in structure but with a pyrrole core instead of an indole.
3-Bromo-1-(phenylsulfonyl)indole: A brominated derivative with enhanced reactivity.
Uniqueness: 1-(Phenylsulfonyl)-1H-indol-7-amine is unique due to the combination of the indole core and the phenylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly versatile for various chemical transformations and applications in different research fields .
Properties
Molecular Formula |
C14H12N2O2S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indol-7-amine |
InChI |
InChI=1S/C14H12N2O2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H,15H2 |
InChI Key |
FKMXBEYJXQFAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N |
Origin of Product |
United States |
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